molecular formula C20H27N3O3 B7628913 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide

Cat. No. B7628913
M. Wt: 357.4 g/mol
InChI Key: VVYQGMHYNFHDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide, also known as TIPP, is a synthetic compound that has been extensively studied for its potential use in medicinal chemistry. TIPP is a member of the opioid family of drugs, which are used primarily for pain relief. However, TIPP has shown promise in a variety of other applications, including cancer treatment and drug addiction therapy. In

Scientific Research Applications

2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has been extensively studied for its potential use in medicinal chemistry. One of the most promising applications of 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is in the treatment of cancer. Studies have shown that 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can inhibit the growth of cancer cells in vitro and in vivo, and may be effective in treating a variety of different types of cancer.
2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has also shown promise in the treatment of drug addiction. Studies have shown that 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can reduce the rewarding effects of drugs such as cocaine and morphine, and may be effective in reducing drug cravings and relapse in humans.

Mechanism of Action

2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is an opioid receptor agonist, which means that it binds to and activates opioid receptors in the brain and spinal cord. There are three types of opioid receptors: mu, delta, and kappa. 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has a high affinity for the mu-opioid receptor, which is the primary target for most opioid drugs.
When 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, which are responsible for producing feelings of pleasure and reward. This is why opioid drugs are often used for pain relief and can be addictive.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide are similar to those of other opioid drugs. 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can produce analgesia (pain relief), sedation, and euphoria. It can also cause side effects such as nausea, vomiting, and respiratory depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide in lab experiments is that it is a highly selective opioid receptor agonist, which means that it can be used to study the specific effects of mu-opioid receptor activation without interfering with other signaling pathways.
One limitation of using 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural opioids in the body. Additionally, 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood.

Future Directions

There are several potential future directions for research on 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide. One area of interest is the development of novel cancer treatments that target the mu-opioid receptor. Another area of interest is the use of 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide in combination with other drugs for the treatment of drug addiction. Additionally, further studies are needed to fully understand the safety and efficacy of 2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide in humans, and to explore its potential use in other areas of medicine.

Synthesis Methods

2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-(1,3-dioxoisoindol-2-yl)acetic acid with 2,2,6,6-tetramethylpiperidine-4-one, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-12(23-17(25)14-8-6-7-9-15(14)18(23)26)16(24)21-13-10-19(2,3)22-20(4,5)11-13/h6-9,12-13,22H,10-11H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQGMHYNFHDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(NC(C1)(C)C)(C)C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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